N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide
Description
N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a dimethylaminoethyl group attached to a thiophen-3-yl moiety and a 3-(trifluoromethyl)benzamide core.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2OS/c1-21(2)14(12-6-7-23-10-12)9-20-15(22)11-4-3-5-13(8-11)16(17,18)19/h3-8,10,14H,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTMMQKRJRIMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via HBTU-Mediated Activation
Procedure :
- 3-(Trifluoromethyl)benzoic acid (1.0 equiv) is activated with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 1.2 equiv) in anhydrous DMF under nitrogen.
- N-(2-Amino-2-(thiophen-3-yl)ethyl)-N,N-dimethylamine (1.1 equiv) is added dropwise at 0°C, followed by N,N-diisopropylethylamine (DIPEA, 2.5 equiv).
- The reaction proceeds at 25°C for 12–16 hours, yielding the crude amide, which is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–82% | |
| Reaction Time | 12–16 h | |
| Purity (HPLC) | ≥98% |
Mechanistic Insight : HBTU generates a reactive benzotriazole-activated intermediate, facilitating nucleophilic attack by the amine.
Rhodium-Catalyzed Cascade Amidation
Adapted from dioxazolone-based protocols:
- 3-(Trifluoromethyl)benzoic acid (1.0 equiv) is converted to 1,4,2-dioxazol-5-one using carbonyldiimidazole (CDI, 1.5 equiv) in dichloromethane.
- The dioxazolone (1.0 equiv) reacts with the amine fragment (1.2 equiv) in THF at 120°C under [CpRhCl2]2* (2.5 mol%) and AgSbF6 (10 mol%).
- The reaction mixture is quenched with NaHCO3, extracted with CHCl3, and purified via recrystallization (ethyl acetate/hexane).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Catalyst Loading | 2.5 mol% Rh | |
| Temperature | 120°C |
Advantage : Avoids stoichiometric coupling agents, enabling greener synthesis.
Direct Aminolysis of Activated Esters
Protocol :
- 3-(Trifluoromethyl)benzoyl chloride (1.0 equiv) is added to a suspension of the amine (1.1 equiv) and K2CO3 (2.0 equiv) in CH2Cl2/H2O (4:1) at 0°C.
- After 5 hours at 25°C, the organic layer is dried (Na2SO4) and concentrated.
- The residue is recrystallized from ethanol/water (7:3).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–88% | |
| Purity (NMR) | ≥97% |
Limitation : Requires strict moisture control to prevent acyl chloride hydrolysis.
Synthesis of the Amine Fragment: N-(2-Amino-2-(Thiophen-3-yl)ethyl)-N,N-dimethylamine
Reductive Amination Route
- Thiophen-3-ylacetaldehyde (1.0 equiv) reacts with dimethylamine hydrochloride (1.5 equiv) and NaBH(OAc)3 (1.2 equiv) in CH2Cl2 at 25°C.
- After 24 hours, the mixture is quenched with NH4Cl, extracted, and distilled under reduced pressure.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–75% | |
| Purity (GC-MS) | 95% |
Nucleophilic Substitution Approach
- 2-Chloro-N,N-dimethylethylamine (1.0 equiv) reacts with thiophen-3-ylmagnesium bromide (1.2 equiv) in THF at −78°C.
- The Grignard adduct is warmed to 25°C, hydrolyzed with NH4Cl, and extracted with ether.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–65% | |
| Selectivity | 88% |
Optimization Strategies and Challenges
Solvent Effects on Amidation
Comparative studies reveal:
Catalytic vs. Stoichiometric Methods
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| HBTU | 82% | High | Moderate |
| Rh Catalysis | 70% | Very High | Low |
| Direct Aminolysis | 88% | Low | High |
Trade-offs : Rh catalysis avoids coupling agents but incurs higher catalyst costs.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : tR = 8.7 min (C18, acetonitrile/water 65:35, 1.0 mL/min).
- Mass Spec : [M+H]+ = 371.1 (calc. 371.1).
Applications and Derivatives
The compound’s trifluoromethyl and thiophene groups enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies. Derivatives with modified amine fragments show improved D2/D3 receptor binding in preclinical models.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antioxidant Activity
Research indicates that thiophene derivatives, including N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide, exhibit notable antioxidant properties. These compounds can inhibit free radical-induced lipid oxidation, which is crucial in preventing oxidative stress-related diseases. For instance, studies have shown that certain thiophene derivatives can achieve inhibition rates of up to 62% against oxidative agents, making them potential candidates for developing antioxidant therapies .
1.2 Antibacterial Properties
Thiophene-based compounds have been extensively studied for their antibacterial activities. This compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. In comparative studies, these compounds showed higher antibacterial activity than traditional antibiotics like ampicillin, particularly against pathogens such as Staphylococcus aureus and Escherichia coli .
1.3 Antitumor Activity
Thiophene derivatives are also recognized for their potential as anticancer agents. The compound under discussion has been linked to mechanisms that inhibit tumor growth and induce apoptosis in cancer cells. For instance, similar thiophene derivatives have been documented as lead compounds in cancer drug development, showcasing their ability to target specific cancer pathways effectively .
Material Science Applications
2.1 Conductive Polymers
The unique electronic properties of thiophene derivatives allow them to be utilized in the development of conductive polymers. This compound can be incorporated into polymer matrices to enhance conductivity, which is valuable in applications such as organic electronics and sensors .
2.2 Dyes and Pigments
Due to their vibrant colors and stability, thiophene derivatives are often employed in the synthesis of dyes and pigments. The incorporation of the trifluoromethyl group enhances the solubility and lightfastness of these compounds, making them suitable for various industrial applications including textiles and coatings .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related benzamide derivatives, focusing on synthetic routes, substituent effects, and biological relevance.
Structural and Functional Analogues
Key Observations :
- Thiophen-3-yl vs. Thiophen-2-yl : The position of the thiophene ring (3-yl in the target compound vs. 2-yl in excluded analogs from ) significantly affects receptor binding and patentability .
- Trifluoromethyl Positioning : The 3-CF3 group in the target compound contrasts with 4-CF3 or 5-CF3 in analogs (e.g., 6e in ), altering steric and electronic properties .
- Aminoethyl Modifications: The dimethylaminoethyl group in the target compound is distinct from piperazine-ethoxy-ethyl chains in , suggesting divergent pharmacokinetic profiles (e.g., CNS penetration vs. peripheral activity) .
Key Observations :
- Amide Coupling : The target compound likely shares synthetic strategies with (HATU coupling) and (chloroformamidinium reagent) for benzamide formation .
- Purification Challenges : Low yields (e.g., 32% for 3a) highlight difficulties in purifying complex amines, necessitating multi-step chromatography .
Structure-Activity Relationship (SAR) Insights
- Dimethylamino Group: In , dimethylamino modifications on imidazole rings failed to enhance kinase inhibition, underscoring the importance of positioning this group in the target compound .
- Thiophene vs. Pyridine : Analogs with pyridinyl groups (e.g., 6e in ) target amyloid-beta, while thiophene-containing compounds () focus on dopamine receptors, suggesting substituent-dependent biological pathways .
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide, a compound with the molecular formula C16H17F3N2OS and a molecular weight of 342.38 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
The compound is characterized by the following features:
- IUPAC Name : N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(trifluoromethyl)benzamide
- Molecular Structure : The presence of a trifluoromethyl group and a thiophene ring contributes to its unique properties.
Antiviral Activity
Recent studies have explored the antiviral properties of related compounds in the benzamide class. For instance, derivatives exhibiting significant cytopathic protective abilities against influenza virus have been documented. The effectiveness was measured using the 50% effective concentration (EC50) values, with some compounds showing promising results in inhibiting viral replication in Madin-Darby canine kidney (MDCK) cells .
| Compound | EC50 (µM) | Notes |
|---|---|---|
| G01 | 16.48 ± 5.57 | Significant cytopathic protection |
| G02 | 10.10 ± 1.66 | Effective against influenza A |
| G03 | 10.04 ± 1.90 | High potency observed |
Cytotoxicity Studies
Cytotoxicity assessments indicate that many benzamide derivatives, including those structurally similar to this compound, exhibit low cytotoxic effects at concentrations below 100 µM in various cell lines, suggesting a favorable safety profile for further development .
Case Studies
- Antitumor Activity : A study involving benzamide derivatives indicated that certain compounds showed significant antitumor effects in vivo, with some patients exhibiting prolonged survival rates when treated with high doses .
- Kinase Inhibition : Research on related compounds has shown that they can effectively inhibit RET kinase activity, which is implicated in various cancers. The structure-activity relationship suggests that modifications to the benzamide scaffold can enhance potency and selectivity against specific kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
